Foreword: The Strategic Value of a Bifunctional Building Block
Foreword: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical research and development, the utility of a molecule is often defined by its versatility. 5-Cyano-2-methylbenzoic acid (CAS No: 1975-54-8) stands out as a quintessential example of a strategic building block.[1][2] Its architecture, which incorporates a carboxylic acid and a nitrile group on a substituted benzene ring, presents two distinct and synthetically valuable handles for molecular elaboration. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, moving beyond a simple recitation of data to explore the causality behind its properties and the logic of its application.
PART 1: Core Physicochemical Characteristics
A molecule's physical and chemical properties are the foundation upon which its applications are built. They dictate everything from reaction conditions and solvent choice to formulation and potential bioavailability.
Identity and Structural Properties
The fundamental identity of 5-Cyano-2-methylbenzoic acid is established by its molecular formula and weight.
-
Molecular Formula: C₉H₇NO₂[3]
-
Molecular Weight: 161.16 g/mol [3]
-
IUPAC Name: 5-Cyano-2-methylbenzoic acid
-
Synonyms: 2-Methyl-5-cyanobenzoic acid
The spatial arrangement of its functional groups—a carboxylic acid at position 1 and a cyano group at position 5 of a toluene backbone—is critical. The ortho-methyl group sterically influences the carboxylic acid, while the meta-cyano group acts as an electron-withdrawing group, impacting the electronic properties of the entire aromatic system.
Quantitative Physical Data
For the laboratory scientist, quantitative data provides the practical parameters for handling, purification, and reaction setup. The following table summarizes the key physical properties.
Table 1: Physical Properties of 5-Cyano-2-methylbenzoic acid
| Property | Value | Significance in Application |
|---|---|---|
| CAS Number | 1975-54-8 | Unique identifier for unambiguous substance identification.[1][2] |
| Melting Point | 184-190 °C | A high melting point indicates a stable crystalline lattice. It serves as a preliminary indicator of purity; a broad melting range suggests the presence of impurities. |
| Boiling Point | 367.6 °C (Predicted) | Suggests low volatility under standard conditions, simplifying handling and reducing inhalation risk. |
| pKa | 3.61 (Predicted) | Indicates it is a moderately strong organic acid. This value is crucial for designing salt formation strategies, purification by acid-base extraction, and predicting its ionization state at physiological pH. |
| Water Solubility | Low (Predicted) | As with many organic acids, solubility is expected to be limited in neutral water but will increase significantly in basic solutions due to deprotonation and salt formation. |
| Appearance | White to off-white solid/powder | Confirms the expected physical state at room temperature. |
PART 2: Synthesis, Reactivity, and Mechanistic Insights
Understanding how a molecule is made and how it behaves chemically is central to its effective use. The reactivity of 5-Cyano-2-methylbenzoic acid is a direct consequence of its dual functionality.
Synthetic Pathways
The synthesis of this compound often involves the introduction of the cyano group onto a pre-existing benzoic acid derivative. A common and industrially relevant approach is the cyanation of a halogenated precursor.
Workflow: Synthesis via Cyanation
Caption: A generalized workflow for the synthesis of 5-Cyano-2-methylbenzoic acid.
Causality in Synthesis: The choice of a copper(I) cyanide (CuCN) reagent in what is known as a Rosenmund-von Braun reaction is deliberate.[4] Copper facilitates the nucleophilic substitution of the aromatic bromide, a reaction that is otherwise difficult to achieve with simple alkali metal cyanides. The reaction is typically run in a high-boiling polar aprotic solvent like DMF or NMP to ensure the reactants are soluble and to reach the high temperatures required for the reaction to proceed at a practical rate.[5]
Core Reactivity
The molecule's two functional groups can be addressed either selectively or simultaneously, offering a rich chemical playbook.
-
Carboxylic Acid Group: As a typical carboxylic acid, it undergoes esterification, conversion to acid chlorides, and amidation.[6] These reactions are fundamental in drug development for creating prodrugs (esters) or for linking the molecule to other pharmacophores (amides).
-
Cyano (Nitrile) Group: The nitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid (though this is less common given the starting material).
-
Reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), introducing a basic center.
-
Converted to a tetrazole ring using an azide source (e.g., sodium azide). This is a particularly powerful transformation in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.
-
Diagram: Reactivity Pathways
Caption: Key chemical transformations of 5-Cyano-2-methylbenzoic acid.
PART 3: Applications & Experimental Protocols
The true value of this guide for the intended audience lies in the bridge between theoretical properties and practical application.
Relevance in Drug Discovery
Benzoic acid derivatives are a cornerstone of medicinal chemistry, with applications ranging from simple preservatives to the core scaffolds of complex drugs.[7][8] The specific structure of 5-Cyano-2-methylbenzoic acid makes it a valuable intermediate. For example, aminobenzoic acids are used to synthesize compounds with anti-inflammatory, analgesic, and anticancer properties.[9][10] The cyano group, in particular, can act as a hydrogen bond acceptor or be transformed into other functional groups critical for binding to biological targets like enzymes or receptors.
Experimental Protocol: Purity Determination by HPLC
Trustworthiness through Validation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol is designed to be self-validating by including a system suitability check.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar stationary phase is appropriate for retaining this moderately nonpolar analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: The aromatic ring provides strong UV absorbance.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 5-Cyano-2-methylbenzoic acid.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis Method:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 30% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 2 minutes before the next injection.
-
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. This ensures the system is performing reproducibly.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Conclusion
5-Cyano-2-methylbenzoic acid is more than just a chemical with a defined set of properties. It is a versatile tool for chemical innovation. Its bifunctional nature provides synthetic chemists with multiple avenues for creating molecular complexity, making it a highly valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[10] A thorough understanding of its physicochemical properties, reactivity, and proper handling protocols, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.
References
-
Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem . National Institutes of Health. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]
-
5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem . National Institutes of Health. [Link]
-
2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem . National Institutes of Health. [Link]
-
Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . MDPI. [Link]
-
Synthesis of 2-propoxy-5-methylbenzoic acid . [Link]
-
Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH . Carl ROTH. [Link]
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
-
Benzoic acid, 2-methyl- - the NIST WebBook . NIST. [Link]
-
2-Methylbenzoic acid - CAS Common Chemistry . CAS. [Link]
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed . National Institutes of Health. [Link]
-
Benzoic acid, 2-methyl-, methyl ester - the NIST WebBook . NIST. [Link]
-
Methyl-Benzoic Acid: A Versatile Chemical Compound . [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC . National Institutes of Health. [Link]
-
5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem . National Institutes of Health. [Link]
-
2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem . National Institutes of Health. [Link]
-
FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn) . [Link]
-
Showing metabocard for 2-Methylbenzoic acid (HMDB0002340) - Human Metabolome Database . Human Metabolome Database. [Link]
-
Benzoic acid, 2-methyl- - the NIST WebBook . NIST. [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark . DergiPark. [Link]
-
2-Cyano-5-methylbenzoic acid - AOBChem USA . AOBChem USA. [Link]
-
News - Breakthrough News: 2-amino-5-methylbenzoic acid brings new products . [Link]
-
KEGG PATHWAY Database . KEGG. [Link]
-
o-Toluic acid - Wikipedia . Wikipedia. [Link]
-
Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo . Cheméo. [Link]
Sources
- 1. 1975-54-8|5-Cyano-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 3. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-METHYL-2-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
